molecular formula C12H15NO3 B13597769 Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate

Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate

Cat. No.: B13597769
M. Wt: 221.25 g/mol
InChI Key: IRDJTVLITYHTHR-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a benzoate ester with an aminocyclopropyl group and a methoxy substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be optimized by using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-aminocyclopropyl)benzoate
  • 4-((1-Aminocyclopropyl)methyl)phenol

Uniqueness

Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is unique due to the presence of both the aminocyclopropyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate

InChI

InChI=1S/C12H15NO3/c1-15-10-4-3-8(11(14)16-2)7-9(10)12(13)5-6-12/h3-4,7H,5-6,13H2,1-2H3

InChI Key

IRDJTVLITYHTHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2(CC2)N

Origin of Product

United States

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